molecular formula C15H17N3O4S B5290628 4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5290628
M. Wt: 335.4 g/mol
InChI Key: OXQWMMFQJVLERX-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylsulfamoyl group, and a pyridin-2-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide core. Common synthetic routes may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Methoxylation: The methoxy group can be introduced via methoxylation reactions.

    Coupling Reactions: The pyridin-2-ylmethyl group can be attached through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include catalysts and solvents like palladium on carbon (Pd/C) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
  • 4-methoxy-3-(ethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)aniline

Uniqueness

4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.

Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-16-23(20,21)14-9-11(6-7-13(14)22-2)15(19)18-10-12-5-3-4-8-17-12/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQWMMFQJVLERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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